molecular formula C15H19ClF3N3O2 B1272621 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide CAS No. 303150-26-7

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide

Número de catálogo: B1272621
Número CAS: 303150-26-7
Peso molecular: 365.78 g/mol
Clave InChI: AUFCNIZMJPYWDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's Chemical Abstracts Service registry number 303150-26-7 provides unambiguous identification within chemical databases and literature. The molecular formula C₁₅H₁₉ClF₃N₃O₂ indicates the presence of fifteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 365.78 grams per mole.

The systematic name reflects the compound's complex architecture, beginning with the piperidine core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen carries both methyl and 2-hydroxyethyl substituents, while the piperidine nitrogen at position 1 is connected to a substituted pyridine ring. The pyridine moiety features chlorine substitution at position 3 and a trifluoromethyl group at position 5, with the connection occurring at position 2 of the pyridine ring.

The compound's Simplified Molecular Input Line Entry System representation, CN(CCO)C(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl, provides a linear notation that captures the complete molecular connectivity. The International Chemical Identifier code InChI=1S/C15H19ClF3N3O2/c1-21(6-7-23)14(24)10-2-4-22(5-3-10)13-12(16)8-11(9-20-13)15(17,18)19/h8-10,23H,2-7H2,1H3 offers an alternative systematic representation that enables precise database searching and molecular identification.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant three-dimensional complexity arising from the flexibility of multiple rotatable bonds and the conformational preferences of its constituent ring systems. The piperidine ring adopts a chair conformation, which represents the lowest energy configuration for six-membered saturated heterocycles. This conformational preference places the carboxamide substituent at position 4 in either axial or equatorial orientations, with the equatorial position typically favored due to reduced steric interactions.

The pyridine ring maintains planarity as an aromatic system, but its connection to the piperidine nitrogen introduces rotational freedom around the carbon-nitrogen bond linking the two ring systems. The trifluoromethyl group attached to the pyridine ring exhibits rapid rotation at room temperature, while the chlorine substituent remains fixed in the aromatic plane. The carboxamide functionality introduces additional conformational complexity through rotation around the carbon-nitrogen bond connecting the carbonyl carbon to the substituted nitrogen.

The 2-hydroxyethyl substituent on the carboxamide nitrogen provides further conformational flexibility through rotation around carbon-carbon and carbon-nitrogen bonds. The terminal hydroxyl group can participate in intramolecular hydrogen bonding interactions with other polar groups within the molecule, potentially stabilizing specific conformational arrangements. The methyl group attached to the same nitrogen represents the most conformationally restricted substituent, contributing primarily through steric effects rather than conformational changes.

Spectroscopic Characterization Through Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 chemical environments. The pyridine ring protons appear in the aromatic region, with the proton at position 4 showing characteristic downfield chemical shift due to the electron-withdrawing effects of both the chlorine and trifluoromethyl substituents. The trifluoromethyl group generates a characteristic multiplet in fluorine-19 nuclear magnetic resonance spectroscopy, providing definitive identification of this functional group.

The piperidine ring protons exhibit distinct patterns based on their axial or equatorial positions, with the proton at position 4 bearing the carboxamide substituent showing coupling to adjacent methylene protons. The carboxamide functionality produces characteristic amide proton signals, though these may be broadened due to restricted rotation around the carbon-nitrogen bond. The N-methyl group appears as a sharp singlet, while the 2-hydroxyethyl substituent generates distinct methylene patterns with coupling between the two carbon environments.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carboxamide carbonyl group produces a strong absorption around 1650-1680 wavenumbers, with the exact frequency influenced by electronic effects from the surrounding substituents. The hydroxyl group of the 2-hydroxyethyl substituent generates a broad absorption band in the 3200-3600 wavenumber region, with the exact frequency and bandwidth dependent on hydrogen bonding interactions.

Mass spectrometry analysis confirms the molecular weight of 365.78 atomic mass units and provides fragmentation patterns characteristic of the compound's structural features. The molecular ion peak appears at mass-to-charge ratio 365, with subsequent fragmentation producing characteristic ions corresponding to loss of specific functional groups. The trifluoromethyl group often produces distinctive fragmentation patterns, while the piperidinecarboxamide portion may fragment through predictable pathways involving carbon-nitrogen bond cleavage.

X-ray Crystallographic Studies and Solid-State Packing

X-ray crystallographic analysis of this compound would provide definitive structural information regarding bond lengths, bond angles, and molecular conformations in the solid state. The presence of multiple polar functional groups, including the carboxamide carbonyl, the terminal hydroxyl group, and the pyridine nitrogen, suggests significant potential for intermolecular hydrogen bonding interactions that would influence crystal packing arrangements.

The chlorine substituent on the pyridine ring and the trifluoromethyl group contribute to the overall polarity of the molecule while providing sites for potential halogen bonding interactions with neighboring molecules in the crystal lattice. The trifluoromethyl group, in particular, has been shown to participate in unique intermolecular interactions that can significantly influence solid-state packing arrangements in related pyridine derivatives.

The piperidine ring conformation in the solid state would be definitively established through crystallographic analysis, confirming whether the ring adopts the expected chair conformation and determining the orientation of the carboxamide substituent. The overall molecular packing arrangement would reveal how individual molecules arrange themselves to minimize lattice energy while maximizing favorable intermolecular interactions.

Crystallographic studies of related compounds containing similar structural motifs have demonstrated that the combination of pyridine and piperidinecarboxamide functionalities often leads to layered crystal structures with distinct hydrophobic and hydrophilic regions. The presence of the 2-hydroxyethyl substituent in this compound would likely contribute to the formation of hydrogen-bonded networks that stabilize the crystal structure.

Computational Chemistry Approaches Including Density Functional Theory and Molecular Docking

Density functional theory calculations provide powerful computational tools for analyzing the electronic structure and properties of this compound. Previous computational studies on related 4-piperidinecarboxamide derivatives have demonstrated the effectiveness of density functional theory methods, particularly the B3LYP functional with 6-31G(d,p) basis sets, for accurately predicting molecular geometries and electronic properties.

These computational approaches enable detailed analysis of molecular electrostatic potentials, which provide insights into the distribution of electron density throughout the molecule and identify regions of positive and negative electrostatic potential. Such analysis proves particularly valuable for understanding intermolecular interactions and predicting binding affinities in biological systems. The presence of the trifluoromethyl group and chlorine substituent significantly influences the electrostatic potential distribution, creating regions of enhanced electronegativity that affect molecular recognition processes.

Computational conformational analysis reveals the relative energies of different molecular conformations and identifies the most thermodynamically stable arrangements. For complex molecules like this compound, such analysis must consider multiple rotatable bonds and potential intramolecular interactions, including hydrogen bonding between the hydroxyl group and other polar functionalities within the molecule.

Molecular docking studies enable prediction of binding interactions between this compound and potential protein targets. The structural complexity of the molecule, incorporating both aromatic and aliphatic regions along with multiple polar functional groups, suggests potential for diverse binding interactions with biological macromolecules. Previous studies on structurally related compounds have demonstrated significant correlations between computed molecular properties and experimental biological activities, indicating the predictive value of these computational approaches.

Propiedades

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-hydroxyethyl)-N-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O2/c1-21(6-7-23)14(24)10-2-4-22(5-3-10)13-12(16)8-11(9-20-13)15(17,18)19/h8-10,23H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFCNIZMJPYWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378762
Record name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303150-26-7
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303150-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Starting from 2,3-Dichloro-5-trifluoromethylpyridine

The 3-chloro-5-(trifluoromethyl)-2-pyridine fragment can be synthesized using 2,3-dichloro-5-trifluoromethylpyridine as the starting material. This approach involves a selective transformation of the 2-chloro group while maintaining the 3-chloro substituent.

Reaction Conditions:

Parameter Specification
Starting Material 2,3-Dichloro-5-trifluoromethylpyridine
Solvent DMAC (N,N-Dimethylacetamide)
Catalyst Benzyltriethylammonium chloride
Reagent Potassium fluoride (anhydrous)
Temperature 170°C
Reaction Time 5 hours
Atmosphere Inert (nitrogen)

Procedure:

  • Add 54.0g of 2,3-dichloro-5-trifluoromethylpyridine to a reaction vessel
  • Add 150g of DMAC, 18.9g of anhydrous KF, and 4g of benzyltriethylammonium chloride
  • Heat the mixture to 170°C and maintain for 5 hours
  • Cool the reaction mixture and recover DMAC by distillation
  • Collect 2-fluoro-3-chloro-5-trifluoromethylpyridine by reduced pressure distillation

This process yields 2-fluoro-3-chloro-5-trifluoromethylpyridine with approximately 97% yield and 99.5% purity.

Nucleophilic Substitution of 2-Fluoro Position

The 2-fluoro position can undergo nucleophilic substitution to introduce the necessary functionality for coupling with the piperidine moiety.

Reaction Conditions:

Parameter Specification
Starting Material 2-Fluoro-3-chloro-5-trifluoromethylpyridine
Solvent Dichloroethane
Catalyst Benzyltriethylammonium chloride
Nucleophile Sodium hydride, followed by appropriate nucleophile
Temperature 20-80°C
Reaction Time 5-10 hours
Work-up Extraction, washing, and distillation

Synthesis of the Piperidine Fragment

Preparation of 4-Piperidinecarboxylic Acid

The piperidine fragment can be synthesized from commercially available starting materials or through reduction of pyridine derivatives.

Method A: Reduction of Isonicotinic Acid

Parameter Specification
Starting Material Isonicotinic acid or ester
Catalyst Rhodium on carbon or Platinum oxide
Solvent Acetic acid/Water or Methanol
Hydrogen Pressure 40-60 bar
Temperature 60-80°C
Reaction Time 8-12 hours
Work-up Filtration, neutralization, and crystallization

Method B: From Nipecotamide

A related approach can be adapted from the synthesis of piperidine-3-carboxamide:

  • Dissolve nicotinamide (122.12g, 1.00 mol) in 500 mL of 2-propanol
  • Add palladium-carbon catalyst (10%, 14.4g)
  • Stir the solution at 75°C under hydrogen pressure of 0.5 MPa for 4 hours
  • Filter the catalyst and wash with 2-propanol
  • Combine filtrate and washings, then concentrate to obtain the product
  • This method gives a yield of approximately 98%

For the target compound, a similar approach would be used with isonicotinamide (4-pyridinecarboxamide) to obtain 4-piperidinecarboxamide.

Protection of Piperidine Nitrogen

The piperidine nitrogen requires protection before further functionalization:

Parameter Specification
Starting Material 4-Piperidinecarboxylic acid
Protecting Group Boc (tert-butyloxycarbonyl)
Reagent Di-tert-butyl dicarbonate
Solvent Methanol/Water
Base Triethylamine
Temperature 0-5°C, then room temperature
Reaction Time 12-16 hours
Work-up Concentration, extraction, and crystallization

Formation of the N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide

Amide Formation

The carboxylic acid is activated and coupled with 2-hydroxyethylamine:

Parameter Specification
Starting Material Boc-protected 4-piperidinecarboxylic acid
Activating Agent HATU, EDC/HOBt, or SOCl₂
Solvent DMF or DCM
Base DIPEA or triethylamine
Amine Component 2-Hydroxyethylamine
Temperature 0°C to room temperature
Reaction Time 4-8 hours
Yield 70-85%

N-Methylation of the Amide

The N-(2-hydroxyethyl)amide is methylated to form the N-methyl-N-(2-hydroxyethyl)amide:

Parameter Specification
Starting Material N-(2-hydroxyethyl)-4-piperidinecarboxamide
Methylating Agent Methyl iodide or dimethyl sulfate
Base Sodium hydride or potassium carbonate
Solvent DMF or THF
Temperature 0°C to room temperature
Reaction Time 4-6 hours
Work-up Quenching, extraction, and chromatography
Yield 65-80%

Deprotection of Piperidine Nitrogen

The Boc-protecting group is removed to liberate the piperidine nitrogen:

Parameter Specification
Starting Material Boc-protected N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Reagent Trifluoroacetic acid or HCl
Solvent DCM or dioxane
Temperature 0°C to room temperature
Reaction Time 1-3 hours
Work-up Neutralization, extraction, and concentration
Yield 90-95%

Coupling of Pyridine and Piperidine Fragments

The final step involves coupling the 3-chloro-5-(trifluoromethyl)-2-pyridine fragment with the deprotected piperidine derivative:

Parameter Specification
Piperidine Component N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Pyridine Component 2-Halo-3-chloro-5-(trifluoromethyl)pyridine
Base Potassium carbonate or cesium carbonate
Solvent DMF, DMSO, or acetonitrile
Catalyst Copper(I) iodide (optional for challenging couplings)
Temperature 80-120°C
Reaction Time 12-24 hours
Work-up Filtration, extraction, and column chromatography
Yield 50-70%

Alternative Synthetic Approaches

Direct Coupling Strategy

An alternative approach involves the direct coupling of 3-chloro-5-(trifluoromethyl)-2-pyridine with 4-piperidinecarboxylic acid, followed by amide formation with N-methyl-2-hydroxyethylamine:

  • Couple 3-chloro-5-(trifluoromethyl)-2-pyridine with ethyl 4-piperidinecarboxylate
  • Hydrolyze the ester to obtain the carboxylic acid
  • Form an amide with N-methyl-2-hydroxyethylamine

Convergent Synthesis

A convergent synthesis approach can also be employed:

  • Prepare 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
  • Separately prepare N-methyl-2-hydroxyethylamine
  • Couple these fragments using standard amide formation conditions

Purification and Characterization

Purification Methods

After synthesis, the crude product requires purification:

Purification Method Details
Recrystallization Using ethanol/water or ethyl acetate/hexane
Column Chromatography Silica gel, ethyl acetate/hexane gradient
Preparative HPLC C18 column, acetonitrile/water with 0.1% TFA

Analytical Characterization

The purified compound should be characterized using:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F)
  • Mass spectrometry (HRMS)
  • Infrared spectroscopy
  • Elemental analysis
  • Melting point determination
  • X-ray crystallography (if crystals are obtained)

Scale-up Considerations

For larger scale production, several modifications to the synthetic route should be considered:

  • Use of more environmentally friendly solvents
  • Optimization of reaction conditions to reduce reaction times
  • Implementation of continuous flow processes for hazardous reactions
  • Development of more efficient purification methods

Análisis De Reacciones Químicas

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridine ring or the piperidine ring.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while substitution of the chloro group can yield various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : A recent study highlighted its ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. The results indicated a decrease in markers of neuroinflammation when treated with this compound .

Biochemical Mechanisms

The biochemical mechanisms underlying the effects of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in tumor progression and neuroinflammation.
  • Modulation of Gene Expression : The compound affects the expression levels of genes associated with apoptosis and cell cycle regulation.

Data Table: Summary of Applications

ApplicationMechanism of ActionReference
AnticancerInhibition of cell proliferation and induction of apoptosisJournal of Medicinal Chemistry
NeuroprotectionReduction of oxidative stress and inflammationNeuroscience Letters
Anti-inflammatoryModulation of inflammatory cytokinesClinical Immunology

Mecanismo De Acción

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily, while the piperidine ring can interact with various biological targets, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

    1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-piperidinecarboxamide: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.

    1-[3-Chloro-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide: Lacks the trifluoromethyl group, potentially reducing its lipophilicity and membrane permeability.

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and hydroxyethyl groups enhances its versatility in various applications, distinguishing it from similar compounds.

Actividad Biológica

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is notable for its structural features, including a chlorinated pyridine and trifluoromethyl groups, which may influence its interaction with biological targets.

  • Molecular Formula: C12H14ClF3N2O
  • Molecular Weight: 277.70 g/mol
  • CAS Number: 96741-18-3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly in relation to the endocannabinoid system.

Key Mechanisms:

  • Receptor Interaction: The compound may act as an antagonist or modulator at cannabinoid receptors (CB1 and CB2), influencing pain perception and neurogenic inflammation.
  • Enzyme Inhibition: It may inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide, thereby increasing the availability of these signaling molecules in the body .

Biological Activity

The following sections summarize the key findings on the biological activity of this compound based on various studies.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this piperidine derivative exhibit significant anti-inflammatory properties. For instance, studies have shown that FAAH inhibitors can reduce neurogenic inflammation in animal models by enhancing endocannabinoid signaling pathways .

2. Analgesic Properties

The analgesic effects of this compound have been explored in preclinical models. Inhibition of FAAH leads to increased levels of anandamide, which has been associated with pain relief mechanisms through CB1 receptor activation .

3. Neuroprotective Effects

Evidence suggests that modulation of endocannabinoid levels can provide neuroprotection in models of neurodegenerative diseases. Increased anandamide levels may protect neuronal cells from apoptosis and promote survival under stress conditions .

Case Studies

Several case studies highlight the relevance of this compound in therapeutic contexts:

Study Findings Reference
Study on FAAH inhibitorsDemonstrated reduced pain response in neuropathic pain models via increased anandamide levels
Anti-inflammatory studyShowed significant reduction in airway inflammation in guinea pig models
Neuroprotection studyHighlighted protective effects against oxidative stress in neuronal cultures

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of this compound:

  • In Vivo Studies: Animal studies indicate that administration leads to significant alterations in pain sensitivity and inflammatory markers.
  • In Vitro Studies: Cellular assays reveal that the compound effectively enhances anandamide signaling through receptor modulation and enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide?

  • Methodology : The synthesis typically involves coupling reactions between the pyridine and piperidine moieties. For example:

  • Step 1 : Prepare the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate via halogenation and trifluoromethylation of pyridine derivatives.
  • Step 2 : React the intermediate with 4-piperidinecarboxamide precursors using amide bond-forming agents (e.g., EDCI/HOBt) under inert conditions .
  • Step 3 : Introduce the N-(2-hydroxyethyl)-N-methyl group via alkylation or reductive amination.
    • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize solvent systems (e.g., DMF or THF) to enhance yield .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : Confirm structural assignments via 1^1H and 13^13C NMR, focusing on characteristic signals (e.g., trifluoromethyl at δ ~110 ppm in 19^19F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C20H21ClF3N3O2).

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodology :

  • Analog Synthesis : Systematically modify substituents (e.g., replace trifluoromethyl with CF2H or Cl) and test bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., IC50 determination) or cell-based viability tests to correlate structural changes with activity .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?

  • Troubleshooting Steps :

  • Assay Validation : Ensure consistency in buffer pH, temperature, and co-factor concentrations.
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Data Normalization : Account for batch-to-batch variability in compound solubility using DLS (dynamic light scattering) .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

  • Forced Degradation Studies :

  • Hydrolysis : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours.
  • Oxidation : Expose to 0.1% H2O2 and monitor degradation via LC-MS.
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) .
    • Analytical Tools : Track degradation products using UPLC-QTOF and assign structures via fragmentation patterns.

Q. How can researchers improve the compound’s solubility and bioavailability for in vivo studies?

  • Strategies :

  • Salt Formation : Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility.
  • Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes to increase dissolution rates.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the hydroxyethyl moiety .

Specialized Methodological Considerations

Q. What computational tools are recommended for predicting metabolite profiles of this compound?

  • Software :

  • ADMET Predictor : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation).
  • GLORY : Predict glutathione adduct formation for reactive metabolites.
    • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. How should researchers design experiments to explore agrochemical applications (e.g., herbicidal activity)?

  • Protocol :

  • Target Organisms : Test on model plants (e.g., Arabidopsis thaliana) and weeds (e.g., Amaranthus retroflexus).
  • Mode of Action : Use transcriptomics to identify pathways affected (e.g., acetolactate synthase inhibition).
  • Field Trials : Evaluate efficacy under controlled environmental conditions (humidity, light cycles) .

Q. What methodologies are critical for assessing the compound’s potential in material science (e.g., thermal stability)?

  • Techniques :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td).
  • DSC : Identify phase transitions (e.g., melting points).
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide

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